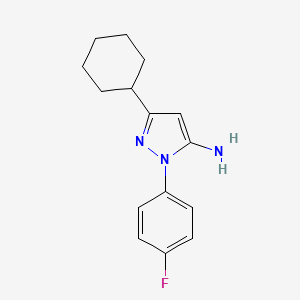

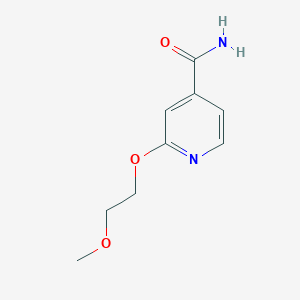

![molecular formula C20H15F3O3S B2412976 1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol CAS No. 303152-06-9](/img/structure/B2412976.png)

1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol, also known as FFPE, is a fluorinated organic compound that has a wide range of applications in scientific research. It is an important building block in organic synthesis and is used in many biochemical reactions and processes. FFPE is also used as a solvent for a variety of materials, including polymers, proteins, and enzymes, as well as for the extraction of natural products. It is also commonly used in the production of pharmaceuticals and other medical products.

Applications De Recherche Scientifique

Fuel Cell Applications

- Sulfonated Poly(arylene Ether Sulfone) Block Copolymers : These copolymers, synthesized using Bis(4-fluorophenyl)sulfone (FPS) and other comonomers, demonstrate high proton conductivity and mechanical properties, making them suitable for fuel cell applications (Bae, Miyatake, & Watanabe, 2009).

Polymer Synthesis

Carboxylated Poly(ether sulfone)s : The copolymerization of 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid with bis(4-hydroxyphenyl)sulfone results in carboxylated poly(ether sulfone)s, highlighting the role of bis(4-fluorophenyl)sulfone in polymer synthesis (Weisse, Keul, & Höcker, 2001).

Bisphenol Monomer in Poly(arylene ether sulfone)s : A novel bisphenol monomer, synthesized using a masked grafting site containing 4-fluorophenyl sulfide groups, is used for the creation of poly(arylene ether sulfone)s with potential applications in fuel cells (Li, Ding, Robertson, & Guiver, 2006).

Magnetic Resonance and Mass Spectrometry Analysis : The use of α,α-bis(4-fluorophenyl)-β-methyl-1H-imidazole-1-ethanol in magnetic resonance and mass spectrometry provides insights into the conformational analysis of similar chemical compounds (Diaz, Marchione, Boyle, & Foris, 2020).

Electrochemical Applications

- Poly(3-(4-fluorophenyl)thiophene) in Ionic Liquids : Electrochemical polymerization of compounds related to 4-fluorophenyl thiophene results in electroactive polymers, emphasizing the utility of fluorophenyl derivatives in electrochemical applications (Naudin, Ho, Branchaud, Breau, & Bélanger, 2002).

Proton Exchange Membranes

Poly(arylene ether sulfone) with Flexible Acid Side Chains : These polymers, based on monomers synthesized using bis(4-fluorophenyl)sulfone, show high proton conductivity and low methanol permeability, suitable for proton exchange membranes in fuel cells (Wang, Shin, Lee, Kang, Lee, & Guiver, 2012).

Removal of Ortho Isomer in Pharmaceutical Intermediate : The use of sulfonation for removing undesired isomers in the synthesis of pharmaceutical intermediates, where 4,4-Bis(4-fluorophenyl) butanoic acid is a key component (Fan, 1990).

Synthesis of Polymer Electrolyte Membrane : Incorporation of sulfonated bis(4-fluorophenyl) phenyl phosphine oxide in polymer electrolyte membranes for fuel cells showcases the versatility of fluorophenyl derivatives (Yoo, Nahm, & Yoo, 2016).

Carbohydrate Chemistry

- Protection of Hydroxyl Groups : The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, used for the protection of hydroxyl groups in carbohydrate chemistry, is synthesized and evaluated for its efficacy (Spjut, Qian, & Elofsson, 2010).

Polymerization Processes

- Multicomponent Polymerization : Utilizing components like disulfonyl azide and 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, which can include fluorophenyl derivatives, illustrates the potential for creating functional polymers through green chemistry approaches (Deng, Han, Zhao, Kwok, Lam, & Tang, 2016).

Propriétés

IUPAC Name |

1,1-bis(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3O3S/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-27(25,26)19-11-9-18(23)10-12-19/h1-12,24H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKAEEGABOZESA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CS(=O)(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

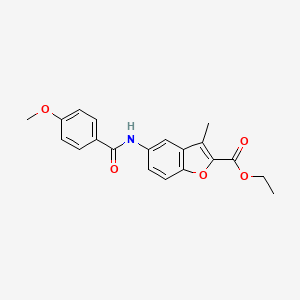

![N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide](/img/structure/B2412894.png)

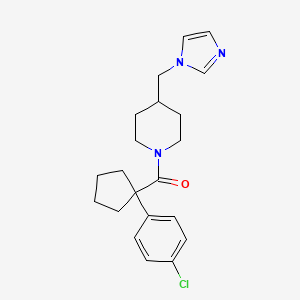

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2412897.png)

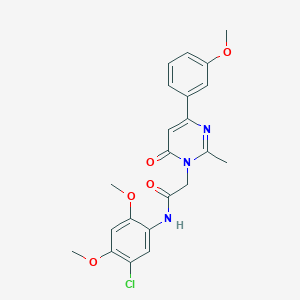

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2412904.png)

![1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2412908.png)

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)

![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)